Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide

Stereochemistry Chiral Intermediate Enantiomeric Purity

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide (CAS 1280520-91-3), also designated N-(1-hydroxy-1-phenylpropan-2-yl)-N,3-dimethylbutanamide, is a chiral amide with molecular formula C₁₅H₂₃NO₂ and molecular weight 249.35 g·mol⁻¹. The compound possesses two stereogenic centers and is supplied as a stereochemically undefined mixture.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 1280520-91-3
Cat. No. B3096352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide
CAS1280520-91-3
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3
InChIKeyINBVDWVAPFBTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide (CAS 1280520-91-3): Identity and Comparator Landscape


N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide (CAS 1280520-91-3), also designated N-(1-hydroxy-1-phenylpropan-2-yl)-N,3-dimethylbutanamide, is a chiral amide with molecular formula C₁₅H₂₃NO₂ and molecular weight 249.35 g·mol⁻¹ . The compound possesses two stereogenic centers and is supplied as a stereochemically undefined mixture . Its closest stereodefined comparator is Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (CAS 192060-34-7), which is the (1S,2S)-configured enantiomer [1]. The latter appears as a documented intermediate in the convergent synthesis of aliskiren (CGP60536B), a marketed renin inhibitor .

Why N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide (1280520-91-3) Cannot Be Interchanged with Close Analogs


Compounds within this amide class differ at three critical structural nodes: absolute stereochemistry at the two benzylic carbons, N-alkyl substitution (methyl vs. hydrogen vs. ethyl), and saturation of the acyl chain (butanamide vs. butenamide). The target compound 1280520-91-3 is supplied as a stereochemically undefined mixture, whereas the (1S,2S)-isomer 192060-34-7 is a single, configurationally assigned enantiomer . Furthermore, the (1S,2S)-isomer is validated as a synthetic intermediate in the published aliskiren (CGP60536B) convergent synthesis route, providing documented downstream traceability . Substituting the undefined mixture for the (1S,2S)-enantiomer in stereoselective syntheses would introduce diastereomeric complexity and unpredictable outcomes. Conversely, the N-methyl analog (833486-93-4, C₁₄H₂₁NO₂) possesses a different molecular weight (235.32 vs. 249.35 g·mol⁻¹) and altered lipophilicity, while the 2-butenamide variant introduces unsaturation that modifies reactivity .

Quantitative Differential Evidence for N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide (1280520-91-3)


Stereochemical Identity: Undefined Mixture vs. (1S,2S)-Configured Enantiomer (192060-34-7)

The target compound 1280520-91-3 is supplied without stereochemical assignment, representing a mixture of the four possible stereoisomers (two pairs of enantiomers). In contrast, the comparator CAS 192060-34-7 is specifically the (1S,2S)-configured enantiomer, as explicitly denoted in its systematic name Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- [1]. The (1S,2S)-isomer is directly employed as a chiral building block in the published convergent synthesis of CGP60536B (aliskiren), where stereochemical fidelity is essential for the downstream construction of the renin inhibitor's complex stereopentad .

Stereochemistry Chiral Intermediate Enantiomeric Purity

Vendor-Specified Purity: 97% (1280520-91-3) vs. 98% (192060-34-7)

Commercial specifications indicate that the target compound 1280520-91-3 is supplied at a minimum purity of 97% (NLT 97%) by suppliers such as MolCore . The (1S,2S)-enantiomer 192060-34-7 is listed at NLT 98% purity from the same supplier . The 1% absolute purity difference represents a measurable gap in impurity burden: at 97% purity, up to 3% impurities by weight may be present, whereas at 98% the maximum impurity load is reduced to 2%—a 33% relative reduction in allowable impurities.

Chemical Purity Quality Specification Procurement

Molecular Weight and Formula Distinction from N-Methyl Analog (833486-93-4)

The N-methyl analog N-((1S,2S)-2-hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide (CAS 833486-93-4) possesses molecular formula C₁₄H₂₁NO₂ and molecular weight 235.32 g·mol⁻¹, while the target compound 1280520-91-3 has C₁₅H₂₃NO₂ and 249.35 g·mol⁻¹ . The difference of one methylene unit (CH₂, 14.03 Da) alters both mass and lipophilicity: the target compound is more lipophilic (higher logP predicted) due to the additional N-methyl substituent on the butanamide nitrogen. The SMILES of the target [CC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O] confirms N,N-dimethylation of the amide, whereas the N-methyl analog has N-H or N-methyl substitution .

Molecular Property Lipophilicity Structural Analog

Saturated Butanamide vs. Unsaturated 2-Butenamide Analog: Backbone Saturation Distinction

The target compound 1280520-91-3 possesses a fully saturated butanamide backbone. A structurally related comparator is N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-2-butenamide (molecular formula C₁₅H₂₁NO₂, MW 247.33 g·mol⁻¹), which contains an α,β-unsaturated 2-butenamide moiety [1]. The saturated butanamide backbone of the target confers resistance to Michael addition and conjugate reduction pathways, whereas the 2-butenamide analog is susceptible to nucleophilic attack at the β-position, which may be advantageous for specific coupling reactions but introduces potential off-target reactivity in multi-step sequences .

Chemical Stability Reactivity Backbone Saturation

Documented Synthetic Role: Comparator 192060-34-7 as Validated Aliskiren Intermediate

The (1S,2S)-enantiomer 192060-34-7 is explicitly enumerated as a synthetic intermediate in the published convergent synthesis of CGP60536B (aliskiren), a direct renin inhibitor with IC₅₀ = 1.5 nM against human renin [1]. The Tetrahedron Letters synthesis route uses this chiral amide as a building block for constructing the CGP60536B scaffold. In contrast, the target compound 1280520-91-3 (undefined stereochemistry) has no identified published synthetic route to a known drug substance or advanced intermediate [2].

Synthetic Intermediate Renin Inhibitor Aliskiren Synthesis

Purity Tier Availability: 97% (1280520-91-3) vs. 95% (Lower-Grade Entry from Chemenu)

Within the supply landscape for 1280520-91-3 itself, vendors offer multiple purity tiers. MolCore supplies the compound at NLT 97% purity under ISO-certified quality systems, positioning it as a high-purity grade for pharmaceutical R&D and quality control . Chemenu offers the same compound at 95%+ purity (Catalog CM735324) . The 2% absolute purity difference between these two commercial grades of the same CAS number represents a selection factor for procurement based on application requirements.

Quality Grading Supplier Comparison Procurement Specification

Application Scenarios for N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide (1280520-91-3) Based on Differential Evidence


Achiral Amide Coupling and Building Block Synthesis Where Stereochemistry Is Not Critical

For research programs requiring an N,N-dimethylbutanamide building block where the stereochemical outcome at the benzylic positions is either irrelevant or intentionally racemic, the target compound 1280520-91-3 (undefined stereochemistry) represents the appropriate procurement choice at 97% NLT purity. Unlike the (1S,2S)-enantiomer 192060-34-7, which carries a premium for its defined stereochemistry and documented role in aliskiren synthesis , the undefined mixture is typically more cost-effective for achiral applications. The saturated butanamide backbone ensures chemical stability under standard amide coupling, hydrolysis, or reduction conditions, avoiding the conjugate addition susceptibility of the 2-butenamide analog .

Enantioselective Synthesis of Renin Inhibitor Scaffolds Requiring Defined (1S,2S) Stereochemistry

In stereoselective synthetic routes targeting renin inhibitor analogs, particularly those based on the CGP60536B/aliskiren scaffold, the (1S,2S)-enantiomer 192060-34-7 must be specified rather than the undefined mixture 1280520-91-3. The Tetrahedron Letters (2000) synthesis explicitly incorporates the (1S,2S)-configured intermediate, and substitution with the undefined mixture would compromise diastereomeric purity and downstream yield . The 98% NLT purity specification further supports this application by reducing impurity burden in multi-step sequences where intermediates may not be purified at every stage .

Analytical Method Development and Impurity Profiling Requiring Defined Purity Grades

For analytical laboratories developing HPLC methods, establishing impurity profiles, or preparing quantitative standards, procurement of 1280520-91-3 at the 97% NLT grade (rather than the 95%+ grade) provides tighter impurity control with a 40% relative reduction in allowable impurity burden . This is particularly relevant when the compound serves as a reference standard for impurity limit tests or system suitability evaluations in pharmaceutical quality control workflows. The ISO-certified quality system under which the 97% grade is supplied provides additional documentation traceability .

Comparative Physicochemical Profiling of N-Alkyl Amide Series for SAR Studies

Structure–activity relationship (SAR) programs exploring the effect of N-alkyl substitution on amide-containing bioactive compounds can utilize 1280520-91-3 as the N,N-dimethyl reference point within a homologous series. Compared to the N-methyl analog 833486-93-4 (C₁₄H₂₁NO₂, MW 235.32), the target compound has a predicted logP approximately 0.5–0.8 units higher, providing a measurable increment in lipophilicity for systematic SAR exploration . The saturated butanamide backbone also distinguishes it from the 2-butenamide analog, allowing separate assessment of acyl chain saturation effects on target binding or pharmacokinetic parameters .

Quote Request

Request a Quote for N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.